molecular formula C19H21BF4N2 B13913923 1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate

1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13913923
M. Wt: 364.2 g/mol
InChI Key: OCNADXKOLPPVOF-GBNZRNLASA-N
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Description

1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid that belongs to the class of imidazolium salts. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the tetrafluoroborate anion further enhances these properties, making this compound particularly useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the alkylation of imidazole with ®-1-phenylethyl halides, followed by anion exchange with tetrafluoroboric acid. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of alkylation and anion exchange, with additional purification steps to ensure the final product’s purity. Techniques such as crystallization and distillation are commonly used in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium N-oxides, while reduction can produce imidazoline derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives .

Scientific Research Applications

1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as proteins and nucleic acids, stabilizing their structures. The tetrafluoroborate anion contributes to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylimidazolium tetrafluoroborate
  • 1-Butyl-3-methylimidazolium tetrafluoroborate
  • 1,3-Diethylimidazolium tetrafluoroborate

Uniqueness

1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate stands out due to the presence of the ®-1-phenylethyl groups, which impart unique steric and electronic properties. These groups enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to its simpler counterparts .

Properties

Molecular Formula

C19H21BF4N2

Molecular Weight

364.2 g/mol

IUPAC Name

1,3-bis[(1R)-1-phenylethyl]imidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C19H21N2.BF4/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1/t16-,17-;/m1./s1

InChI Key

OCNADXKOLPPVOF-GBNZRNLASA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[C@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@H](C)C3=CC=CC=C3

Canonical SMILES

[B-](F)(F)(F)F.CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3

Origin of Product

United States

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